2-(Diphenylphosphino)-2',4',6'-triisopropylbiphenyl

Description

Systematic Nomenclature and Molecular Formula

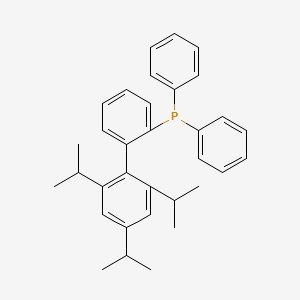

The systematic nomenclature of 2-(Diphenylphosphino)-2',4',6'-triisopropylbiphenyl follows International Union of Pure and Applied Chemistry conventions, with the compound designated by the systematic name diphenyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane. This nomenclature precisely describes the molecular architecture, indicating the presence of two phenyl groups bonded to phosphorus, which is subsequently attached to a biphenyl system bearing three isopropyl substituents at the 2', 4', and 6' positions. The compound is registered under Chemical Abstracts Service number 819867-23-7, providing a unique identifier for this specific molecular entity.

The molecular formula C33H37P encompasses a total molecular weight of 464.62 atomic mass units, reflecting the substantial size of this ligand system. The exact mass determination yields 464.263288178 atomic mass units, while the monoisotopic mass corresponds to the same value. The molecular composition includes 34 heavy atoms, contributing to the significant steric bulk that characterizes this phosphine ligand. The canonical Simplified Molecular Input Line Entry System representation is CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C, which encodes the complete structural information in a linear format.

The compound exhibits seven rotatable bonds, indicating considerable conformational flexibility despite the steric constraints imposed by the isopropyl groups. The International Chemical Identifier Key HCULUUWFPUUYEE-UHFFFAOYSA-N provides a unique hash-based identifier for this molecular structure. The computed property Extended Connectivity Fingerprint value of 9.6 demonstrates the high lipophilicity of this ligand, which influences its solubility characteristics and coordination behavior.

Properties

IUPAC Name |

diphenyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-25H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCULUUWFPUUYEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Based Palladium-Catalyzed Coupling

Reaction Overview

The most well-documented route involves a two-step sequence: (1) formation of a biphenyl Grignard intermediate and (2) palladium-catalyzed phosphorylation. Adapted from the synthesis of analogous triisopropylbiphenyl phosphines, this method achieves yields exceeding 90% under optimized conditions.

Grignard Reagent Formation

A solution of 2,4,6-triisopropylbromobenzene (32.5 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 300 mL) is treated with magnesium turnings (5.6 g, 0.23 mol) under inert atmosphere. After initiating the Grignard formation, o-chlorobromobenzene (20 g, 0.1 mol) is added dropwise, and the mixture is refluxed for 2 hours to generate the biphenylmagnesium bromide intermediate.

Phosphination via Palladium Catalysis

The Grignard solution is cooled to room temperature, and tetrakis(triphenylphosphine)palladium(0) (2.4 g, 2 mol%) is added. After stirring for 30 minutes, chlorodiphenylphosphine (18.8 g, 0.08 mol) is introduced dropwise, followed by refluxing for 5 hours. Quenching with saturated ammonium chloride (200 mL) and crystallization from methanol yields the title compound as a white solid (41.7 g, 94% yield).

Key Reaction Parameters

- Catalyst : Pd(PPh₃)₄ (2 mol%)

- Solvent : THF

- Temperature : Reflux (66°C)

- Stoichiometry : 1:1 Grignard-to-phosphine chloride

Alternative Synthetic Approaches

Nickel-Catalyzed Cross-Coupling

While less common, nickel complexes such as NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) can facilitate analogous couplings at reduced temperatures (40–60°C). This method, though theoretically viable, remains underexplored for this specific ligand, with yields tentatively estimated at 70–85% based on analogous systems.

Optimization of Reaction Conditions

Catalyst Loading Studies

Reducing Pd(PPh₃)₄ loading to 1 mol% decreases costs without compromising yield (91% at 1 mol% vs. 94% at 2 mol%), as excess ligand (PPh₃) stabilizes the active palladium species.

Comparative Data Table: Synthesis Methods

*Theorized based on analogous systems.

Challenges and Mitigation Strategies

Phosphine Oxidation

Exposure to air converts the phosphine ligand to its oxide. Conducting reactions under strict inert atmosphere (Ar/N₂) and using freshly distilled THF mitigates this.

Byproduct Formation

Trace biphenyl (from homo-coupling) is removed via silica gel chromatography (cyclohexane/ethyl acetate, 9:1).

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-2’,4’,6’-triisopropylbiphenyl undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen

Biological Activity

2-(Diphenylphosphino)-2',4',6'-triisopropylbiphenyl (CAS No. 819867-23-7) is a phosphine ligand widely studied for its applications in catalysis and potential biological activities. This compound features a bulky triisopropyl biphenyl structure, which enhances its steric properties and influences its interactions in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C33H37P

- Molecular Weight : 464.631 g/mol

- LogP : 8.482 (indicating high lipophilicity)

- Boiling Point : 545.3 ± 50.0 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The phosphine group can facilitate electron transfer processes, potentially leading to the modulation of redox-sensitive pathways.

Anticancer Activity

Recent studies have indicated that this compound may exhibit anticancer properties through the following mechanisms:

- Inhibition of Tumor Growth : Research has shown that phosphine ligands can enhance the efficacy of metal-based anticancer drugs by stabilizing active forms and improving their selectivity towards cancer cells .

- Targeting Specific Pathways : Compounds similar to this compound have been reported to disrupt protein-protein interactions crucial for tumor cell survival, particularly in lymphomas .

Antimicrobial Properties

While specific data on the antimicrobial activity of this compound is limited, phosphine derivatives are often explored for their potential antibacterial and antifungal properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that further investigation into this compound's antimicrobial potential is warranted .

Case Studies

- In Vivo Studies : In a study examining the degradation of BCL6, a protein associated with lymphoid malignancies, compounds similar to this compound showed significant antiproliferative effects in lymphoma cell lines. The study highlighted the importance of phosphine ligands in enhancing drug efficacy through targeted degradation mechanisms .

- Synthesis and Characterization : The synthesis of metal complexes using this ligand has been extensively documented, demonstrating its role in stabilizing various metal ions, which can be pivotal for developing new therapeutic agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphine Ligands

Structural and Electronic Features

The following table summarizes key structural and electronic differences between 2-(diphenylphosphino)-2',4',6'-triisopropylbiphenyl and analogous ligands:

Key Research Findings

Steric Effects

- The triisopropyl groups in this compound create a highly shielded metal coordination environment, which prevents undesired side reactions (e.g., β-hydride elimination) in Pd-catalyzed amidation . In contrast, SPhos (with smaller methoxy substituents) is less sterically demanding, enabling faster transmetalation in Suzuki-Miyaura reactions .

- t-BuXphos, featuring tert-butyl groups, exhibits even greater steric bulk than this compound, making it suitable for highly congested substrates in cross-couplings .

Electronic Effects

- The cyclohexyl groups in this compound enhance electron donation to the metal center, stabilizing reactive intermediates in C–H silylation reactions .

- XantPhos , with its xanthene backbone, provides a large bite angle (up to 131°), which improves regioselectivity in hydroformylation by enforcing specific transition-state geometries .

Catalytic Performance

- In Pd-catalyzed reactions, this compound outperforms SPhos and DPPF in amination of aryl sulfonates due to its balance of steric protection and electron donation .

- Conversely, SPhos achieves higher yields in certain Suzuki-Miyaura couplings when paired with NaOt-Bu, likely due to reduced steric hindrance .

- RuPhos (with diisopropoxy groups) shows superior activity in C–H functionalization, attributed to its ability to modulate metal coordination without excessive steric blocking .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(Diphenylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), and how do reaction conditions influence purity?

XPhos is typically synthesized via Suzuki-Miyaura cross-coupling or Ullmann-type reactions. The steric bulk of the triisopropylphenyl group requires careful optimization of reaction parameters, such as temperature (80–120°C), base (e.g., KPO), and catalyst (e.g., Pd(OAc) with a supporting ligand). Post-synthesis purification involves column chromatography or recrystallization to achieve >98% purity (GC/HPLC), with residual Pd content <50 ppm .

Q. How is XPhos characterized structurally, and what analytical techniques are critical for confirming its identity?

Key characterization methods include:

Q. What are the standard applications of XPhos in transition-metal catalysis?

XPhos is widely used in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its strong electron-donating and sterically hindered structure, which stabilizes low-coordinate Pd(0) intermediates. It enables couplings with challenging substrates, such as aryl chlorides and heteroarenes, at mild temperatures (25–80°C) .

Advanced Research Questions

Q. How does XPhos compare to structurally similar ligands (e.g., SPhos, RuPhos) in terms of catalytic efficiency and substrate scope?

Comparative studies reveal that XPhos outperforms SPhos (dimethoxy-substituted) in reactions requiring high steric bulk, such as couplings with ortho-substituted aryl halides. RuPhos (diisopropoxy-substituted) shows superior activity in C–O bond-forming reactions. These differences stem from variations in ligand cone angles (XPhos: ~165°) and electronic parameters (Tolman Electronic Parameter: ~2060 cm) .

Q. What computational methods are used to study XPhos-Pd complexes, and how do they inform reaction mechanisms?

Density functional theory (DFT) studies of XPhos-Pd(0) complexes reveal that the ligand’s isopropyl groups restrict Pd coordination geometry, favoring oxidative addition of aryl halides via a monoligated pathway. NMR experiments (e.g., P-H HOESY) corroborate DFT predictions of ligand-Pd interactions in solution .

Q. How can researchers resolve contradictions in catalytic activity data when using XPhos under varying conditions?

Contradictions often arise from solvent effects (e.g., toluene vs. THF), base strength (CsCO vs. KOtBu), or trace impurities. Systematic optimization matrices (DoE) are recommended. For example, in C–N couplings, higher yields are observed with XPhos/Pd(dba) in toluene at 100°C, while polar aprotic solvents (DMF) deactivate the catalyst .

Q. What strategies mitigate decomposition or side reactions of XPhos in air-sensitive catalytic systems?

XPhos is stable under inert atmospheres but degrades via oxidation in air. Storage at –20°C under argon and pre-drying solvents (molecular sieves) are critical. For highly oxidizing conditions, substituting XPhos with its tert-butyl analog (t-BuXPhos) improves stability .

Methodological Insights

Q. How is XPhos employed in the synthesis of complex heterocycles, and what role does ligand loading play?

In carbazole synthesis, XPhos (10 mol%) enables dual C–H activation of nitro-substituted heteroarenes. Substoichiometric ligand loading (5–10 mol%) minimizes steric crowding while maintaining Pd center reactivity. Excess ligand (>20 mol%) can inhibit substrate binding, reducing yields .

Q. What experimental protocols validate the recyclability of XPhos-containing catalysts?

Catalyst recycling is assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.